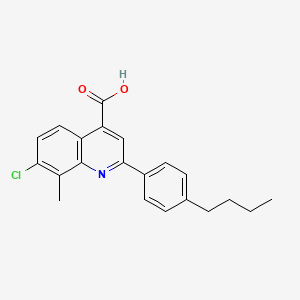

4'-Bromo-2-thiomorpholinomethyl benzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-2-thiomorpholinomethyl benzophenone (4-BTM-BP) is a versatile organic compound that has been used in a variety of applications, including medicinal chemistry, organic synthesis, and as a photoreactive reagent. 4-BTM-BP is an organobromine compound that is a derivative of benzophenone and has a thiomorpholine moiety. This compound has been studied extensively in the past few decades and has proven to be useful in a variety of contexts.

科学的研究の応用

Anti-Proliferative Activity

Benzophenone derivatives have been synthesized and evaluated for their anti-proliferative activity against various types of neoplastic cells. Specifically, derivatives with modifications on the benzophenone moiety exhibited significant anti-mitogenic and anti-proliferative activities, suggesting their potential use in cancer treatment. The compounds were found to induce cell cycle arrest and apoptosis in cancer cells, showcasing their therapeutic potential (Al‐Ghorbani et al., 2017).

Fluorescence Properties

Benzophenone derivatives have also been explored for their fluorescence properties. For instance, 1-Bromo-4-(2,2-diphenylvinyl) benzene exhibited aggregation-induced emission (AIE) peculiarities, highlighting its potential for use in fluorescence-based applications (Zuo-qi, 2015).

Photochemistry and Photoinitiation

Benzophenone and its derivatives have widespread applications in photochemistry, serving as photoinitiators for polymerization processes and photo-cleavable cross-linking agents. This highlights their utility in material science and biochemistry for initiating chemical reactions with light (Sibi, 2000).

Photoinduced Covalent Attachment

The photochemical properties of benzophenone photophores have been exploited for bioconjugation, surface grafting, and immobilization techniques. These applications benefit from the ability of benzophenone to form covalent bonds upon light activation, making it useful for modifying biological and material surfaces (Dormán et al., 2016).

Catalytic Activity in Organic Synthesis

Benzophenone derivatives have been used as catalysts in organic synthesis, including the Heck arylation of ethylene. These compounds facilitate the formation of valuable organic products, underscoring their significance in pharmaceutical and chemical manufacturing (Atla et al., 2009).

Safety and Hazards

特性

IUPAC Name |

(4-bromophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNOS/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNQWPJOYQFACI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643815 |

Source

|

| Record name | (4-Bromophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-72-1 |

Source

|

| Record name | (4-Bromophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1292864.png)

![Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1292871.png)

![5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1292873.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)